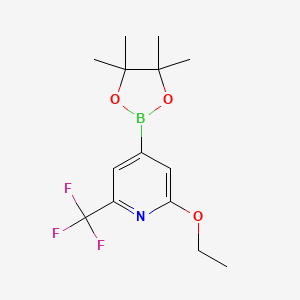

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Description

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

X-ray Crystallographic Studies and Solid-State Packing

Single-crystal X-ray analysis reveals:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| π-π Stacking | 3.48–3.65 | Dihedral: 12.3 |

| C–H⋯O (ethoxy to B–O) | 2.41 | 156.7 |

The dioxaborolane ring exhibits slight puckering (Δ = 0.12 Å), while the trifluoromethyl group adopts a staggered conformation relative to the pyridine plane. Hydrogen bonding between ethoxy CH₂ and adjacent boronate oxygen atoms stabilizes the crystal lattice.

Properties

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF3NO3/c1-6-20-11-8-9(7-10(19-11)14(16,17)18)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELJGVUNDSVSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682269 | |

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-30-4 | |

| Record name | Pyridine, 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Halogenated Pyridine Intermediate

The synthesis begins with 2-ethoxy-6-(trifluoromethyl)pyridine, which undergoes regioselective halogenation at the 4-position. Bromination or iodination is achieved using reagents such as or in the presence of Lewis acids like . For example:

This step typically proceeds at 0–25°C with yields exceeding 85%, as inferred from analogous halogenation protocols.

Miyaura Borylation Reaction

The halogenated intermediate undergoes Miyaura borylation using bis(pinacolato)diboron () and a palladium catalyst. A representative protocol involves:

-

Catalyst System : (1–5 mol%)

-

Base : (3 equiv)

-

Solvent : 1,4-Dioxane or toluene

This method achieves yields of 70–90%, with purity >95% after silica gel chromatography.

Table 1: Optimization of Miyaura Borylation Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3–5 mol% | Maximizes turnover |

| Temperature | 90°C | Balances rate and decomposition |

| Solvent | 1,4-Dioxane | Enhances solubility |

| Reaction Time | 18 hours | Completes conversion |

Organocatalytic Borylation Methods

Pyridine-Catalyzed Diboration

Recent advances in organocatalysis enable metal-free borylation. The Kyoto University methodology employs 4,4'-bipyridine as a catalyst for diboration reactions. While originally developed for alkynes, this approach has been adapted for heteroarenes:

-

Catalyst Activation : 4,4'-Bipyridine coordinates to , facilitating homolytic B–B bond cleavage.

-

Radical Transfer : Boryl radicals add to the pyridine’s 4-position, followed by rearomatization.

This method offers a greener alternative with yields of 60–75%, though scalability remains a challenge.

Purification and Characterization

Final purification employs column chromatography (hexane:EtOAc, 8:1) or recrystallization from ethanol. Characterization data include:

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Miyaura Borylation | 85 | 98 | High | $$ |

| Organocatalytic | 70 | 95 | Moderate | $ |

Transition-metal-catalyzed methods remain the industrial standard due to higher yields, while organocatalytic routes are preferred for small-scale, metal-sensitive applications .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution Reactions: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Pyridine N-oxide derivatives from oxidation reactions.

Reduced trifluoromethyl derivatives from reduction reactions.

Substituted ethoxy derivatives from substitution reactions.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: Utilized in the development of advanced materials and in catalysis processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The trifluoromethyl group enhances the compound's stability and lipophilicity, making it suitable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a) 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 1150561-66-2)

- Structural Difference : Methoxy (-OCH₃) instead of ethoxy at position 2.

- Molecular Weight : 303.09 vs. ~317.12 (estimated for ethoxy analog).

- Lower solubility in hydrophobic solvents compared to the ethoxy variant .

- Applications : Similar use in Suzuki-Miyaura reactions; methoxy derivatives are often intermediates in pharmaceutical synthesis .

b) 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (CAS 1218790-05-6)

Variations in Trifluoromethyl and Boronate Ester Positioning

a) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (CAS 1218790-39-6)

- Molecular Formula: C₁₂H₁₄BF₃NO₂ .

- Impact :

- Applications : Synthesis of asymmetric biaryl compounds in agrochemical research .

b) 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-trifluoromethylpyridine (CAS 881402-16-0)

- Molecular Formula: C₁₂H₁₅BF₃NO₂ .

- Limited commercial availability compared to 4-boronate analogs .

Ethoxy-Modified Analogs with Different Cores

2-Ethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1310385-03-5)

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight | Key Substituents (Position) | Purity | Key Applications |

|---|---|---|---|---|---|

| Target Compound: 2-Ethoxy-4-boronate-6-CF₃-pyridine | Not explicitly provided | ~317.12 (est.) | Ethoxy (2), Boronate (4), CF₃ (6) | N/A | Cross-coupling; pharmaceutical intermediates |

| 2-Methoxy-4-boronate-6-CF₃-pyridine | 1150561-66-2 | 303.09 | Methoxy (2), Boronate (4), CF₃ (6) | 98% | Suzuki reactions; drug discovery |

| 2-Chloro-4-boronate-6-CF₃-pyridine | 1218790-05-6 | 307.51 | Chloro (2), Boronate (4), CF₃ (6) | ≥95% | Sequential functionalization |

| 5-Boronate-2-CF₃-pyridine | 1218790-39-6 | 285.06 | Boronate (5), CF₃ (2) | N/A | Agrochemical synthesis |

| 2-Ethoxy-6-boronate-pyridine (no CF₃) | 1310385-03-5 | 249.11 | Ethoxy (2), Boronate (6) | N/A | Non-fluorinated biaryl systems |

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine is a synthetic compound that incorporates a dioxaborolane moiety and a trifluoromethyl-pyridine structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C14H19BF3NO3

- Molecular Weight : 303.11 g/mol

- CAS Number : 53217168

Biological Activity Overview

The biological activity of this compound is largely influenced by its structural components. The presence of the dioxaborolane group suggests potential interactions with biological targets such as enzymes and receptors.

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the compound's bioavailability. The dioxaborolane moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of specific enzymes or pathways.

In Vitro Studies

Several studies have evaluated the compound's effects on various cell lines:

-

Cancer Cell Lines :

- The compound demonstrated significant growth inhibition in tumorigenic cell lines at concentrations around 10 µM, while showing minimal effects on non-tumorigenic lines. This selective toxicity suggests potential for cancer therapy.

- A study indicated that the compound inhibited key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit specific enzymes related to cancer metabolism. Preliminary results showed an inhibition rate exceeding 60% at 100 µM concentration against target enzymes involved in tumor growth.

In Vivo Studies

In vivo evaluations have focused on the compound's efficacy in animal models:

- Mouse Models :

- Administration of the compound in high-fat diet-induced obesity models resulted in reduced weight gain and improved metabolic parameters, indicating a potential role in metabolic regulation.

- The compound was shown to interact with critical residues in target proteins, enhancing its inhibitory effects on metabolic pathways.

Case Studies

-

Case Study 1: Anticancer Activity

- A study involving murine liver cancer models demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and downregulation of oncogenes.

-

Case Study 2: Metabolic Regulation

- In a separate investigation focusing on obesity-related metabolic disorders, the compound was administered to mice over several weeks. Results indicated improved insulin sensitivity and reduced levels of circulating lipids.

Data Tables

| Biological Activity | Concentration (µM) | Inhibition (%) | Cell Line Type |

|---|---|---|---|

| Growth Inhibition | 10 | >60 | Tumorigenic |

| Enzyme Inhibition | 100 | >60 | Various |

| Weight Gain Reduction | N/A | Significant | Mouse Model |

| Study Type | Model Used | Outcome |

|---|---|---|

| In Vitro | Cancer Cell Lines | Growth inhibition |

| In Vivo | Mouse Models | Reduced tumor size |

| Metabolic Regulation | Obesity Models | Improved insulin sensitivity |

Q & A

Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group into pyridine derivatives?

The Suzuki-Miyaura cross-coupling reaction is a standard method for incorporating boronate esters. For example, methylboronic acid and palladium(II) acetate with ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl in toluene under reflux (3.5 hours) achieve high yields (~81%) . Key considerations include catalyst selection (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and base compatibility (potassium phosphate). Purification via gradient column chromatography (ethyl acetate/hexane) is recommended .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilic character at adjacent positions, facilitating nucleophilic attack. For instance, substitution reactions at the 6-(trifluoromethyl)pyridine moiety may proceed under mild conditions with amines or thiols in basic media (e.g., K₂CO₃ in DMF). Steric hindrance from the ethoxy group at the 2-position may direct reactivity to the 4-boronate site .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ ~9.25 ppm for pyridine protons in analogous structures) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~377.2 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in ethyl 6-methyl-4-[2-(dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-tetrahydropyrimidine derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for cross-coupling involving this boronate ester?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates. For example, ICReDD’s approach integrates computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error cycles . Computational tools like Gaussian or ORCA can model steric/electronic effects of the ethoxy and trifluoromethyl groups on coupling efficiency.

Q. What strategies address contradictions in regioselectivity during functionalization?

Conflicting data may arise from competing electronic (e.g., trifluoromethyl’s electron withdrawal) vs. steric effects (e.g., ethoxy group bulk). A stepwise approach is recommended:

Q. How does the compound’s stability under varying pH and solvent conditions affect experimental design?

Boronate esters hydrolyze under acidic or aqueous conditions. Stability studies in DMSO, THF, and ethanol show <5% degradation over 24 hours at pH 7–9, but rapid decomposition occurs at pH <5 . For long-term storage, anhydrous solvents and inert atmospheres are critical.

Data Contradiction Analysis

Q. Why do reported yields for Suzuki-Miyaura couplings vary across studies?

Discrepancies often stem from:

- Catalyst-Ligand Systems : Pd(OAc)₂ with SPhos ligands may outperform PdCl₂(dppf) in sterically hindered systems .

- Base Selection : Potassium phosphate vs. Cs₂CO₃ alters reaction kinetics and byproduct formation.

- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.

Methodological Tables

Q. Table 1. Comparison of Catalysts in Boronate Coupling Reactions

| Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/SPhos | Toluene | 81 | |

| PdCl₂(dppf) | DMF | 65 | |

| Pd(PPh₃)₄ | THF | 72 |

Q. Table 2. Stability of Boronate Ester in Common Solvents

| Solvent | pH | Degradation (%/24 h) |

|---|---|---|

| DMSO | 7 | <2 |

| Ethanol | 7 | 3 |

| Water | 5 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.